Cortistatin14

描述

Synthesis Analysis

The synthesis of Cortistatin14 and its analogs involves complex organic reactions, starting from common precursors assembled from fragments of structural complexity. Synthesis pathways for Cortistatins A, J, K, and L have been developed, highlighting the possibility of similar biosynthetic pathways in nature (Flyer, Si, & Myers, 2010). Additionally, efficient methodologies have been established for constructing the pentacyclic framework of cortistatins, showcasing key strategies like Knoevenagel reaction, electrocyclization, and radical addition (Yamashita, Iso, & Hirama*, 2008).

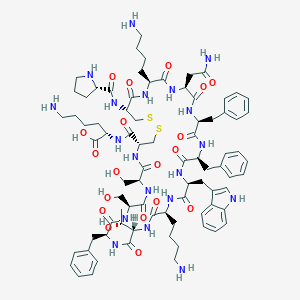

Molecular Structure Analysis

The molecular structure of this compound is characterized by its steroidal skeleton, unique among marine natural products. Structural and compositional determinants have been explored to understand its distinct biological activities, such as effects on sleep physiology and hippocampal function. Studies have indicated that the cyclic structure of cortistatin analogs, including those with N-terminal proline and C-terminal lysine amide, exhibit cortistatin-like activities (Criado et al., 1999).

Chemical Reactions and Properties

Chemical reactions involved in the synthesis of this compound include directed geminal C−H bisoxidation, fragmentation cascades, chemoselective cyclization, and selective hydrogenation. These reactions have been critical in achieving the complex steroidal framework of cortistatins and highlight the molecule's unique chemical reactivity (Shenvi et al., 2008).

Physical Properties Analysis

While specific studies focusing exclusively on the physical properties of this compound are limited, the general physical characteristics of cortistatins can be inferred from their molecular structure. These include solubility, melting points, and specific optical rotations, which are influenced by the steroidal framework and functional groups present in the molecule.

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity, stability, and interactions with biological receptors, are defined by its unique steroidal alkaloid structure. The molecule's ability to inhibit endothelial cell proliferation and exhibit antiangiogenic activity is a testament to its distinct chemical properties, which have been leveraged in synthetic approaches to create analogs with similar or enhanced biological activities (Kotoku et al., 2012).

科学研究应用

抗抑郁作用

CST-14 已被证明在小鼠中诱导抗抑郁样作用。这是通过生长激素释放肽和 GABA_A 受体信号通路介导的。 脑室内(i.c.v.)或鼻内给予 CST-14 会产生快速抗抑郁作用,而不改变运动活动水平 .

神经内分泌调节

CST-14 与生长抑素受体和生长激素释放肽受体相互作用,影响激素分泌。它抑制人类基础和刺激的生长激素(GH)分泌,类似于生长抑素-14(SS-14)。 CST-14 还影响胰岛素分泌,表明它在神经内分泌调节中发挥作用 .

脓毒症中的神经保护

CST-14 可能在脓毒症中发挥至关重要的作用,尤其是在脓毒症相关脑病中。 它对小胶质细胞活化具有神经保护作用,小胶质细胞活化是脓毒症相关脑损伤发生的关键因素 .

抑郁过程的调节

研究表明,CST-14 可以通过生长激素释放肽和 GABA_A 受体调节抑郁过程。 这表明,CST-14 可能代表了一种治疗抑郁症的新策略 .

与 GHRH 和生长激素释放肽的相互作用

CST-14 与人类生长激素释放激素 (GHRH) 和生长激素释放肽的相互作用已被研究。 研究发现,它会抑制生长激素释放肽的生长激素释放活性,该活性部分抵抗 CST-14 和 SS-14 .

作用机制

Target of Action

Cortistatin-14 (CST-14) is a cyclic neuropeptide that can bind to all five cloned somatostatin receptors (SSTRs) and the ghrelin receptor . These receptors are its primary targets, and they play crucial roles in various biological activities. CST-14 co-exists with GABA within the cortex and hippocampus .

Mode of Action

CST-14 interacts with its targets, the SSTRs and ghrelin receptor, to exert its biological activities . It has been found to produce antidepressant-like effects in various rodent models of depression . This suggests that CST-14’s antidepressant effect is primarily mediated through the ghrelin and GABA A receptor .

Biochemical Pathways

CST-14 affects the ghrelin and GABA A receptor signaling pathway . It has been found that CST-14 mRNA and BDNF mRNA were significantly decreased in the hippocampus and cortex after mice were exposed to stress .

Pharmacokinetics

It has been found that intracerebroventricular (icv) administration of CST-14 produces rapid antidepressant effects . Interestingly, intranasal administration of CST-14 led to reducing depressive-like behavior, and near-infrared fluorescent experiments showed the real-time in vivo bio-distribution in the brain after intranasal infusion of CST-14 .

Result of Action

CST-14 has been found to produce antidepressant-like effects in various rodent models of depression . CST-14 and BDNF mRNA were significantly decreased in the hippocampus and cortex after mice were exposed to stress .

Action Environment

The action environment of CST-14 is primarily the cortex and hippocampus, where it co-exists with GABA . It has been found that cst-14’s antidepressant-like effects are only related to the ghrelin and gaba a system .

安全和危害

未来方向

Cortistatin-14 has shown promise in the modulation of depression processes via the ghrelin and GABA A receptor . It may represent a novel strategy for the treatment of depression disorders . Furthermore, Cortistatin-14 has been suggested as a promising therapeutic target for various hormonal disorders characterized by glucocorticoid excess .

属性

IUPAC Name |

(2S)-6-amino-2-[[(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-16-[(1R)-1-hydroxyethyl]-7,10-bis(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-37-[[(2S)-pyrrolidine-2-carbonyl]amino]-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C81H113N19O19S2/c1-46(103)67-80(117)95-59(38-49-24-9-4-10-25-49)73(110)96-62(42-101)76(113)97-63(43-102)77(114)99-65(79(116)90-56(81(118)119)30-15-18-34-84)45-121-120-44-64(98-68(105)53-31-19-35-86-53)78(115)89-54(28-13-16-32-82)69(106)94-61(40-66(85)104)75(112)92-57(36-47-20-5-2-6-21-47)71(108)91-58(37-48-22-7-3-8-23-48)72(109)93-60(39-50-41-87-52-27-12-11-26-51(50)52)74(111)88-55(70(107)100-67)29-14-17-33-83/h2-12,20-27,41,46,53-65,67,86-87,101-103H,13-19,28-40,42-45,82-84H2,1H3,(H2,85,104)(H,88,111)(H,89,115)(H,90,116)(H,91,108)(H,92,112)(H,93,109)(H,94,106)(H,95,117)(H,96,110)(H,97,113)(H,98,105)(H,99,114)(H,100,107)(H,118,119)/t46-,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,67+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRPLNQJNRBRNY-WYYADCIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)C6CCCN6)C(=O)NC(CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)[C@@H]6CCCN6)C(=O)N[C@@H](CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C81H113N19O19S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583202 | |

| Record name | PUBCHEM_16133803 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1721.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

186901-48-4 | |

| Record name | PUBCHEM_16133803 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does Cortistatin-14 interact with somatostatin receptors?

A1: The research demonstrates that a radiolabeled analog of Cortistatin-14, [125I]Tyr10-cortistatin14, effectively binds to all five subtypes of somatostatin receptors (sst1-sst5) []. This binding suggests that Cortistatin-14 itself likely interacts with these receptors, potentially mimicking the effects of the natural ligand, somatostatin.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,8,10-Trihydroxy-2-imino-4,9-diundecyl[1]benzofuro[3,2-e][1,3]benzothiazol-5(2H)-one](/img/structure/B68292.png)

![3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B68300.png)

![cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B68304.png)

![7-Methoxy-1H-pyrrolo[2,3-C]pyridine](/img/structure/B68310.png)

![2-amino-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B68326.png)

![3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile](/img/structure/B68328.png)